molecular formula C16H25N3O6S2 B11053262 N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline

N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline

Cat. No.: B11053262
M. Wt: 419.5 g/mol
InChI Key: RDNCSCHRKVADLZ-UHFFFAOYSA-N
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Description

N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline is a complex organic compound characterized by the presence of morpholine and sulfonyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. The process often includes:

    Nitration: of aniline to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Sulfonylation: to attach sulfonyl groups.

    Morpholine substitution: to introduce morpholine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common methods include:

    Catalytic hydrogenation: for reduction steps.

    Sulfonyl chloride: reagents for sulfonylation.

    Morpholine: as a nucleophile for substitution reactions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions involving the morpholine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides: and from oxidation.

    Thiols: from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the morpholine rings may enhance solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)benzene
  • N-ethyl-2,4-bis(piperidin-4-ylsulfonyl)aniline
  • N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)phenol

Properties

Molecular Formula

C16H25N3O6S2

Molecular Weight

419.5 g/mol

IUPAC Name

N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline

InChI

InChI=1S/C16H25N3O6S2/c1-2-17-15-4-3-14(26(20,21)18-5-9-24-10-6-18)13-16(15)27(22,23)19-7-11-25-12-8-19/h3-4,13,17H,2,5-12H2,1H3

InChI Key

RDNCSCHRKVADLZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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